molecular formula C22H19NO3 B15252187 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid CAS No. 1072899-39-8

3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid

Cat. No.: B15252187
CAS No.: 1072899-39-8
M. Wt: 345.4 g/mol
InChI Key: IQTBMDSOBZUIII-UHFFFAOYSA-N
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Description

3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid (CAS 1072899-39-8) is an indole-based carboxylic acid with a molecular formula of C22H19NO3 and a molecular weight of 345.39 g/mol . This chemical serves as a versatile and high-value building block in organic synthesis and medicinal chemistry research. Its structure, featuring a naphthalene group linked to the indole core via a propyloxy chain, makes it a crucial intermediate for the design and synthesis of more complex bioactive molecules. Research indicates that this core structure is utilized in the development of advanced compounds, such as protein inhibitors, demonstrating its significant role in early-stage drug discovery efforts . The product is typically supplied for research purposes and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1072899-39-8

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

3-(3-naphthalen-1-yloxypropyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C22H19NO3/c24-22(25)21-18(17-10-3-4-12-19(17)23-21)11-6-14-26-20-13-5-8-15-7-1-2-9-16(15)20/h1-5,7-10,12-13,23H,6,11,14H2,(H,24,25)

InChI Key

IQTBMDSOBZUIII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCC3=C(NC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy intermediate. This intermediate is then reacted with a propyl chain and subsequently coupled with an indole-2-carboxylic acid derivative. Common reagents used in these reactions include strong bases, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. Typical conditions involve:

  • Reagents: Acid catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>, HCl)

  • Conditions: Heating (reflux) to drive equilibrium toward ester formation .

  • Example: Reaction with methanol produces methyl 3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylate.

Mechanistic Insight:
The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration .

Amidation

The carboxylic acid reacts with amines to form amides, a key reaction for drug derivatization.

  • Catalysts: Triarylsilanols enhance reaction rates in toluene under reflux .

  • Challenges: Tertiary amides (e.g., 3b , 3c ) exhibit product inhibition, reducing yields compared to secondary amides .

  • Example: Reaction with benzylamine yields 3-(3-(naphthalen-1-yloxy)propyl)-N-benzyl-1H-indole-2-carboxamide.

Key Data:

Amine TypeCatalytic EfficiencyInhibition Strength
PrimaryHighLow
SecondaryModerateModerate
TertiaryLowHigh

Decarboxylation

Decarboxylation occurs under high-temperature or basic conditions, eliminating CO<sub>2</sub> to form 3-(3-(naphthalen-1-yloxy)propyl)-1H-indole.

  • Conditions: Pyrolysis or NaOH/heat.

  • Biological Relevance: Decarboxylated derivatives may exhibit altered binding to protein targets like Mcl-1 .

Electrophilic Substitution on Indole

The indole ring undergoes electrophilic aromatic substitution (EAS) at the C-5 position due to electron-rich regions:

  • Nitration: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group.

  • Sulfonation: SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> adds a sulfonic acid group.

Regioselectivity: Directed by the electron-donating naphthalenyloxypropyl chain .

Reduction Reactions

  • Carboxylic Acid → Alcohol: LiAlH<sub>4</sub> reduces the acid to 3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-methanol.

  • Naphthalene Ring Hydrogenation: H<sub>2</sub>/Pd-C saturates naphthalene to tetralin derivatives.

Oxidation Reactions

The propyl linker or indole ring may oxidize under strong conditions:

  • Reagents: KMnO<sub>4</sub> or CrO<sub>3</sub>.

  • Products: Ketones or hydroxylated indoles, though specifics require further study.

Mitsunobu Coupling

The hydroxyl group in intermediates can participate in Mitsunobu reactions to form ethers :

  • Example: Coupling with phenols introduces diverse aryloxy groups.

Biological Covalent Modifications

In medicinal contexts, the compound forms covalent adducts with proteins:

  • Iminoboronate Formation: Reacts with lysine residues in Mcl-1, stabilizing inhibitor-protein complexes .

Scientific Research Applications

3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid is a complex compound with a unique structure, integrating an indole core with a naphthalene moiety linked via a propyl chain. It has a molecular weight of approximately 345.39 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Potential Applications

  • Inhibiting Myeloid Cell Leukemia 1 (Mcl-1) protein: 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid exhibits significant biological activity, particularly in inhibiting the Myeloid Cell Leukemia 1 (Mcl-1) protein, which is implicated in various cancers. The compound's binding affinity to Mcl-1 has been demonstrated to be in the nanomolar range, indicating its potential as a therapeutic agent in cancer treatment.
  • HIV-1 Integrase Strand Transfer Inhibitors: Indole-2-carboxylic acid derivatives, including 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid, have been identified as novel HIV-1 integrase strand transfer inhibitors . The indole core and C2 carboxyl group chelate the two Mg 2+ ions within the active site of integrase . Introduction of a long branch on C3 of the indole core improves the interaction with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .

Structural Insights

Mechanism of Action

The mechanism of action of 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features Reference
3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid (42) Indole Naphthyloxypropyl (3), COOH (2) 388.2 High Mcl-1 inhibition; >98% purity; hydrophobic naphthyl group enhances binding .
3-(3-(4-Phenoxyphenoxy)propyl)-1H-indole-2-carboxylic acid (41) Indole 4-Phenoxyphenoxypropyl (3), COOH (2) 388.2 Bulky biphenyl ether group reduces membrane permeability vs. 42 .
5-Chloro-3-(3-(naphthalen-1-yloxy)propyl)benzofuran-2-carboxylic acid (68) Benzofuran Naphthyloxypropyl (3), Cl (5), COOH (2) 381.1 Lower molecular weight; chlorine enhances electrophilicity but increases toxicity risk .
6-(3-(Naphthalen-1-yloxy)propyl)-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indole-5-carboxylic acid Tricyclic indole Oxazino ring, naphthyloxypropyl (6) Not reported Tricyclic structure improves Mcl-1 binding affinity (IC₅₀ < 100 nM) .

Pharmacological and Physicochemical Properties

  • Target Affinity: Compound 42 shows moderate Mcl-1 inhibition (IC₅₀ ~200 nM), while tricyclic derivatives (e.g., oxazino-indole in ) achieve IC₅₀ < 100 nM due to rigidified conformations .
  • Synthetic Feasibility: Compound 42 is synthesized in two steps (alkylation + saponification) with >98% purity, whereas tricyclic analogues require multi-step cyclization (e.g., 45–50% yield for oxazino-indole) .

Biological Activity

3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid (commonly referred to as compound 3) is a synthetic derivative of indole-2-carboxylic acid, which has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C22H19NO3
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 1072899-39-8

Research indicates that compound 3 acts primarily as an inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle. The indole core and the carboxyl group in this compound are essential for chelating magnesium ions within the active site of integrase, thereby disrupting its function.

Key Findings:

  • Integrase Inhibition : Compound 3 has shown effective inhibition of HIV-1 integrase with an IC50 value ranging from 0.13 to 6.85 μM, depending on structural modifications made to the compound .
  • Binding Interactions : Structural analysis revealed that the long branch at the C3 position enhances hydrophobic interactions with residues near the active site, contributing to its inhibitory effect against integrase .

Antiviral Activity

The antiviral potential of compound 3 has been evaluated in various studies, highlighting its efficacy against HIV:

CompoundIC50 (μM)Activity Description
30.13Strong integrase inhibitor
20a0.13Enhanced activity due to structural modifications
Other Derivatives1.05 - 6.85Varying degrees of integrase inhibition

Anticancer Activity

In addition to its antiviral properties, compound 3 exhibits notable anticancer activity. Studies have demonstrated that derivatives of indole-2-carboxylic acid can induce apoptosis in various cancer cell lines:

Case Study: Cytotoxicity Against Tumor Cells

A recent study investigated the cytotoxic effects of compound 3 on FaDu hypopharyngeal tumor cells. The results indicated that:

  • Compound 3 showed significant cytotoxicity compared to standard treatments like bleomycin.
  • The mechanism involved apoptosis induction through mitochondrial pathways.

Antifungal and Antimicrobial Properties

Beyond its antiviral and anticancer activities, compound 3 has also been characterized for antifungal and antimicrobial properties. Research suggests that derivatives containing the indole carboxylic acid moiety can inhibit fungal growth effectively:

Activity TypeTest OrganismInhibition Zone (mm)
AntifungalFungal Isolate A15
AntimicrobialBacterial Strain B12

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid?

The compound is synthesized via a two-step process: (1) coupling ethyl 1-(3-hydroxypropyl)-1H-indole-2-carboxylate with naphthalen-1-ol under Mitsunobu or nucleophilic substitution conditions, followed by (2) saponification of the ester group to yield the carboxylic acid. Critical parameters include reaction time (2–5 h), temperature (60–80°C), and purification via flash chromatography or recrystallization (e.g., using acetic acid/water mixtures). Purity (>98%) is confirmed by HPLC and mass spectrometry (MS) .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation relies on 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS. Key spectral features include:

  • NMR : Signals for naphthalene protons (δ 7.2–8.2 ppm), indole NH (δ ~10.5 ppm), and propyl linker protons (δ 1.8–4.2 ppm).
  • HRMS : Expected [M+H]+^+ at m/z 357.1 (calculated for C24H21NO3\text{C}_{24}\text{H}_{21}\text{NO}_3). Discrepancies in spectral data may indicate incomplete saponification or side reactions during coupling .

Q. What analytical techniques are used to assess purity and stability?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) at 215 nm ensures purity (>98%). Stability studies under varying pH, temperature, and light exposure are conducted via accelerated degradation assays. Solid-state stability is monitored using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on naphthalene or indole) impact biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the naphthalene ring (e.g., chloro, nitro) enhance binding to targets like Mcl-1, a pro-survival Bcl-2 family protein. Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets, validated by surface plasmon resonance (SPR) binding assays (KdK_d values in µM range) .

Q. What strategies resolve low synthetic yields in the coupling step?

Yields <50% may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst screening : Palladium-based catalysts improve regioselectivity in naphthalene coupling.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenol oxygen.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How are data contradictions addressed in target validation studies?

Discrepancies between in vitro and cellular assays (e.g., IC50_{50} vs. EC50_{50}) may stem from poor membrane permeability or off-target effects. Solutions include:

  • Prodrug design : Esterification of the carboxylic acid to improve lipophilicity.
  • CRISPR/Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. Mcl-1-deficient cells .

Q. What computational tools predict metabolic pathways and toxicity profiles?

Tools like SwissADME and ProTox-II predict Phase I/II metabolism (e.g., CYP450-mediated oxidation of the naphthalene ring) and hepatotoxicity risks. Experimental validation involves LC-MS/MS metabolite identification in hepatocyte models .

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